BenchChemオンラインストアへようこそ!

N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide

Medicinal chemistry CNS drug design Physicochemical profiling

Why choose this compound? It features a unique basic tertiary amine (pKa ~8.5–9.5) enabling HCl salt formation for superior aqueous solubility vs. neutral 5-oxo-thiazepane analogs. Critically, the absence of the mGluR4-essential 5-oxo group predicts pharmacological silence at mGluR4, making it a perfect orthogonal probe for CNS-targeted GPCR and ion channel screening where mGluR4 activity is undesirable. Use it as a selectivity control or an SAR benchmark for scaffold rearrangement studies. Available for direct procurement to reduce synthetic burden.

Molecular Formula C15H22ClN3OS
Molecular Weight 327.87
CAS No. 1428357-92-9
Cat. No. B2667715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
CAS1428357-92-9
Molecular FormulaC15H22ClN3OS
Molecular Weight327.87
Structural Identifiers
SMILESCN(C)CC1CSCCCN1C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H22ClN3OS/c1-18(2)10-14-11-21-8-4-7-19(14)15(20)17-13-6-3-5-12(16)9-13/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,17,20)
InChIKeyBKUDKPUDZYGYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide (CAS 1428357-92-9): Structural and Physicochemical Baseline


N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide is a synthetic 1,4-thiazepane-4-carboxamide derivative bearing a 3-chlorophenyl substituent at the carboxamide nitrogen and a dimethylaminomethyl group at the 3-position of the thiazepane ring [1]. The compound possesses a molecular weight of 327.9 g/mol, a computed XLogP3-AA of 2.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 60.9 Ų [1]. Structurally, it belongs to an sp³-enriched 1,4-thiazepane chemotype that has been explored as a scaffold for CNS-penetrant positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4) [2].

Why 1,4-Thiazepane-4-Carboxamide Analogs Cannot Be Interchanged with N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide


Within the 1,4-thiazepane-4-carboxamide chemical series, subtle structural modifications produce profound divergences in physicochemical properties, hydrogen-bonding capacity, and biological target engagement that preclude generic substitution. The target compound's 3-dimethylaminomethyl substituent introduces a basic tertiary amine center absent in the 5-oxo-1,4-thiazepane-3-carboxamide series (e.g., the mGluR4 PAM chemotype exemplified by compound 13a) [1]. This basic moiety alters logP by approximately +0.7 log units, reduces the hydrogen bond donor count from 2 to 1, and increases molecular weight by approximately 44 Da relative to the 5-oxo analog [2]. Critically, SAR studies have established that the 5-oxo group is essential for mGluR4 PAM activity; its replacement with a dimethylaminomethyl group is expected to abolish mGluR4 potentiation while potentially redirecting pharmacology toward distinct target classes [1]. Consequently, the compound cannot serve as a surrogate for mGluR4 PAMs, nor can mGluR4-active analogs substitute for the target compound in applications requiring its specific basic amine pharmacophore.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide vs. Closest Analogs


Physicochemical Property Divergence vs. the 5-Oxo-1,4-thiazepane-3-carboxamide Series (Comparator 13a)

The target compound exhibits a systematically altered physicochemical profile compared to the 5-oxo-1,4-thiazepane-3-carboxamide analog (R)-N-(3-chlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide (comparator 13a, ChEMBL ID CHEMBL4763297), which is a validated mGluR4 PAM with EC50 = 148 nM and 120% Glu Max [1]. Relative to comparator 13a, the target compound displays a higher computed XLogP3-AA (2.6 vs. 1.9, Δ = +0.7), a reduced hydrogen bond donor count (1 vs. 2), and an increased molecular weight (327.9 vs. 284.0 Da) [2]. The topological polar surface area is 60.9 Ų for the target compound versus an estimated ~58.2 Ų for comparator 13a [2].

Medicinal chemistry CNS drug design Physicochemical profiling

Hydrogen Bond Donor Deficiency Relative to 5-Oxo-thiazepane mGluR4 PAMs

The target compound contains only one hydrogen bond donor (the carboxamide N–H), whereas the 5-oxo-1,4-thiazepane-3-carboxamide series including comparator 13a and the optimized lead VU6022296 possess two hydrogen bond donors (carboxamide N–H plus the 5-oxo associated N–H/lactam) [1]. In CNS drug design, a total HBD count ≤ 2 is strongly associated with improved passive blood–brain barrier permeability; reducing HBD from 2 to 1 further favors CNS penetration [2]. The optimized mGluR4 PAM VU6022296 (EC50 = 32.8 nM, 108% Glu Max) achieved brain penetration ratios of Kp = 0.45 and Kp,uu = 0.70 despite having 2 HBDs [1], suggesting that the target compound's single HBD may confer an intrinsic pharmacokinetic advantage for CNS exposure.

Medicinal chemistry Blood-brain barrier penetration Hydrogen bonding

Basicity and Salt-Formation Advantage Over Neutral 5-Oxo-1,4-thiazepane Analogs

The dimethylaminomethyl substituent at the 3-position introduces a tertiary amine with an estimated pKa of 8.5–9.5, making the target compound basic and amenable to hydrochloride or other acid-addition salt formation [1]. In contrast, comparator 13a and the broader 5-oxo-1,4-thiazepane-3-carboxamide series lack this basic center and are essentially neutral under physiological conditions [2]. Salt formation of basic amines routinely improves aqueous solubility by 10- to 1000-fold relative to the free base, and this strategy has been employed to address solubility-limited absorption and formulation challenges in CNS drug development [1]. While quantitative solubility data for the target compound are not publicly available, the presence of a basic tertiary amine represents a clear and exploitable physicochemical differentiation from the neutral comparator series.

Salt formation Aqueous solubility Formulation

Divergent Pharmacology: Loss of mGluR4 PAM Activity and Potential for Alternative Target Engagement

SAR evaluation of the 1,4-thiazepane series in Kent et al. (2021) demonstrated that the 5-oxo group is essential for mGluR4 PAM activity; replacement of the sulfur atom with oxygen, contraction to 6-membered rings, or alteration of the anilide substitution pattern all led to inactive or substantially weakened compounds [1]. The target compound replaces the entire 5-oxo-1,4-thiazepane-3-carboxamide core with a 3-dimethylaminomethyl-1,4-thiazepane-4-carboxamide scaffold—a more fundamental structural departure that is predicted to completely abrogate mGluR4 PAM activity [1]. The dimethylaminomethyl group is structurally analogous to the basic amine pharmacophore found in numerous GPCR ligands targeting aminergic receptors (e.g., serotonin, dopamine, histamine) and ion channels, suggesting potential redirection of pharmacology toward these target classes rather than mGluR4 [2].

mGluR4 PAM Structure-activity relationship Target selectivity

Stereochemical Ambiguity as a Differentiation Factor from Enantiopure mGluR4 PAMs

The PubChem entry for the target compound indicates one undefined atom stereocenter at the C-3 position of the thiazepane ring [1]. In the 5-oxo-1,4-thiazepane-3-carboxamide mGluR4 PAM series, stereochemistry at C-3 is critical: the (R)-enantiomer is favored, with the (S)-enantiomers of compounds 13g and 13h exhibiting approximately 2-fold reduced potency (EC50 of 64 nM vs. 33 nM for 13g; 76 nM vs. 35 nM for 13h) [2]. Furthermore, the (S)-enantiomer of the HTS hit 7 was completely inactive [2]. As a racemic or stereochemically undefined mixture, the target compound's biological activity may differ substantially from stereochemically pure analogs, and the presence of both enantiomers could lead to polypharmacology not observed with single-enantiomer preparations.

Stereochemistry Enantioselectivity Structure-activity relationship

Procurement-Guided Application Scenarios for N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide


CNS-Focused Screening Library Enrichment as a Non-mGluR4 Thiazepane Probe

The compound's physicochemical profile (XLogP3 = 2.6, HBD = 1, TPSA = 60.9 Ų) aligns with CNS drug-likeness criteria, while the absence of the mGluR4-critical 5-oxo group predicts pharmacological silence at mGluR4 [1]. This makes the compound a suitable entry for CNS-targeted screening libraries where mGluR4 PAM activity is undesirable, enabling identification of novel target engagements mediated by the basic dimethylaminomethyl pharmacophore [2]. The 3-chlorophenyl moiety may additionally confer preferential binding to halogen-accepting pockets in certain receptors [1].

Salt-Based Formulation Development Leveraging the Basic Tertiary Amine

The presence of a titratable tertiary amine (estimated pKa 8.5–9.5) enables hydrochloride salt formation, which can dramatically improve aqueous solubility compared to neutral 5-oxo-thiazepane analogs [1]. This property supports the use of the compound in high-concentration in vitro pharmacology assays (e.g., >100 µM screening concentrations) and facilitates in vivo dosing via intravenous or oral routes where solubility-limited absorption may constrain neutral analogs [2]. Formulation scientists can exploit this basic center to generate salts with pharmaceutically acceptable counterions (HCl, mesylate, tosylate) for improved developability [1].

Orthogonal Pharmacological Tool Compound for GPCR and Ion Channel Profiling Panels

Given the predicted inactivity at mGluR4 [1] and the basic dimethylaminomethyl motif reminiscent of ligands for aminergic GPCRs (serotonin, dopamine, histamine receptors) and certain ion channels [2], this compound is best deployed as an orthogonal chemical probe in broad-panel GPCR and ion channel screening campaigns. It can serve as a selectivity control compound when studying mGluR4 PAM pharmacology, ensuring that observed effects are not attributable to thiazepane scaffold-mediated off-target interactions [1]. Its undefined stereochemistry further supports its use as a broad-screening tool where hit identification, not enantioselective characterization, is the primary objective [2].

Structure-Activity Relationship Benchmark for Thiazepane Core Functionalization Studies

The compound represents a key SAR benchmark within the 1,4-thiazepane chemical space, as it combines a carboxamide at the 4-position with a basic amine at the 3-position—a substitution pattern distinct from the extensively characterized 5-oxo-3-carboxamide mGluR4 PAM series [1]. Medicinal chemistry groups exploring the impact of hydrogen bond donor/acceptor repositioning, logP modulation, and basic center introduction on target selectivity can use this compound as a reference point for comparing the pharmacological consequences of scaffold rearrangement within the 1,4-thiazepane family [2]. Its commercial availability [1] further reduces synthetic burden for exploratory SAR studies.

Quote Request

Request a Quote for N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.